Superior Antiproliferative Activity vs. Mitomycin C on Human Lymphoblastic Leukemia (Molt-3)
In the original head-to-head in vitro study, 2-(methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione (designated Compound 1) demonstrated superior antiproliferative activity against the Molt-3 human lymphoblastic leukemia cell line compared to the clinical alkylating agent mitomycin C (MMC) [1]. The paper explicitly reports that Compound 1 is 'more active' than MMC, while the 2-pyridyl analog Compound 2d is 'equiactive' [1][2].
| Evidence Dimension | Antiproliferative potency on Molt-3 (human lymphoblastic leukemia) |
|---|---|
| Target Compound Data | More active than MMC (exact IC50 values not reported in the available abstract/full text snippet; designated as the most potent compound in the series) |
| Comparator Or Baseline | Mitomycin C (MMC), a clinical bioreductive alkylating agent |
| Quantified Difference | Compound 1 > MMC (superior activity); Compound 1 non-toxic at all concentrations assayed, whereas Compound 2d (2-pyridyl analog) is toxic at high concentrations |
| Conditions | In vitro antiproliferative assay on Molt-3, SupT-1, and MCF-7 cell lines; comparison made against MMC as reference standard [1] |
Why This Matters
For users prioritizing potency against lymphoblastic leukemia with a non-toxic profile in vitro, the 2-methylthio derivative offers a more favorable window than both MMC and the 2-pyridyl analog, directly informing selection for SAR or in vivo model development.
- [1] Garuti, L.; Roberti, M.; Malagoli, M.; Rossi, T.; Castelli, M. Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives. Bioorg. Med. Chem. Lett. 2000, 10 (19), 2193–2195. View Source
- [2] PubMed Abstract: Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives. PMID: 11012027. View Source
